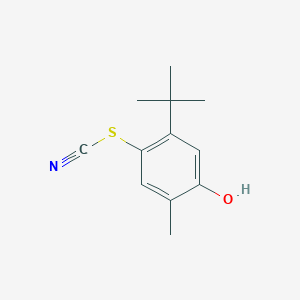

5-tert-Butyl-2-methyl-4-thiocyanato-phenol

Cat. No. B8307098

M. Wt: 221.32 g/mol

InChI Key: BJAXARBQKRLWEV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05834506

Procedure details

To a round bottom flask equipped with a magnetic stirrer and condenser were added 35 g (158 mmol) of 5-tert-butyl-2-methyl-4-thiocyanato-phenol prepared in Example GGG, dithiothreitol (25.61 g, 166 mmol), EtOH (250 mL), and 0.02M KH2PO4 buffer solution (25 mL), respectively. The reaction was heated to reflux; after 2 hours, additional dithiothreitol (5.0 g, 32.4 mmol) and 0.02M KH2PO4 buffer solution (25 mL) were added. After 2 hours at reflux, the solution was cooled to room temperature and concentrated. The reaction was quenched with brine and extracted with 1:1 Et2O:hexanes. The organic layer was washed with brine, dried (MgSO4), and concentrated. The residue was submitted to column chromatography (100% CHCl3, silica gel) to yield the title compound. 1H NMR (CDCl3) δ 1.45 (s, 9 H), 2.15 (s, 3 H), 3.43 (s, 1 H), 4.56 (br s, 1 H), 6.82 (s, 1 H), 7.05 (s, 1 H).

Name

dithiothreitol

Quantity

25.61 g

Type

reactant

Reaction Step Two

Name

KH2PO4

Quantity

25 mL

Type

reactant

Reaction Step Three

Name

dithiothreitol

Quantity

5 g

Type

reactant

Reaction Step Four

Name

KH2PO4

Quantity

25 mL

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:5]1[C:6]([S:13]C#N)=[CH:7][C:8]([CH3:12])=[C:9]([OH:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].SC[C@H]([C@@H](CS)O)O.OP([O-])(O)=O.[K+]>CCO>[C:1]([C:5]1[C:6]([SH:13])=[CH:7][C:8]([CH3:12])=[C:9]([OH:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

35 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C=1C(=CC(=C(C1)O)C)SC#N

|

Step Two

|

Name

|

dithiothreitol

|

|

Quantity

|

25.61 g

|

|

Type

|

reactant

|

|

Smiles

|

SC[C@@H](O)[C@H](O)CS

|

Step Three

|

Name

|

KH2PO4

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)(O)[O-].[K+]

|

Step Four

|

Name

|

dithiothreitol

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

SC[C@@H](O)[C@H](O)CS

|

|

Name

|

KH2PO4

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)(O)[O-].[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a round bottom flask equipped with a magnetic stirrer and condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was heated to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 2 hours at reflux

|

|

Duration

|

2 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched with brine

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 1:1 Et2O

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |